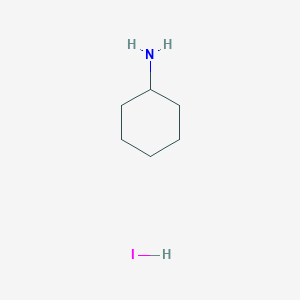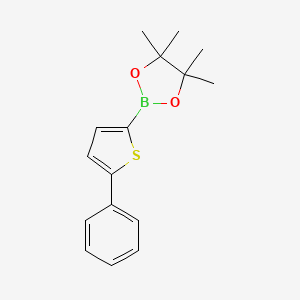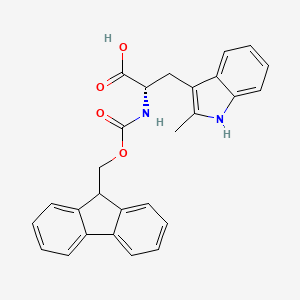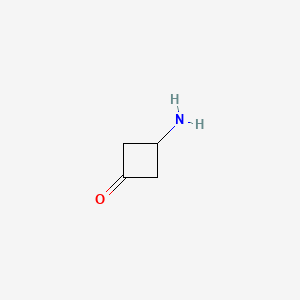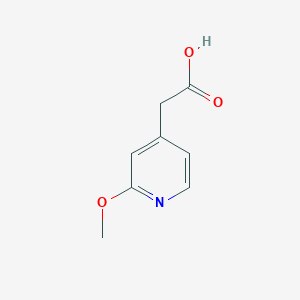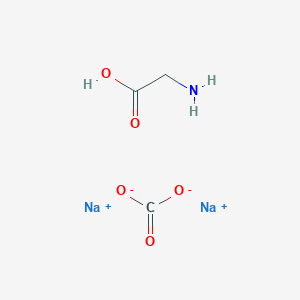
Sodium glycine carbonate
Descripción general
Descripción
Sodium glycine carbonate is a chemical compound with the molecular formula C3H5NNa2O5 . It is also known as Sodium carbonate - glycine (2:1:1) in IUPAC nomenclature . It is used as an excipient in pharmaceutical formulations, particularly in para-effervescent tablets .
Molecular Structure Analysis
Sodium glycine carbonate has a molecular weight of 181.055 Da and a monoisotopic mass of 180.996307 Da . The molecular structure of Sodium glycine carbonate is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Sodium glycine carbonate is a white crystalline solid . It is highly soluble in water . More specific physical and chemical properties of Sodium glycine carbonate are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
1. Glycine Gasification in Supercritical Water for Hydrogen Production
Glycine gasification in supercritical water, using glycine as a model compound for protein, has been researched for hydrogen production. Sodium carbonate was found to enhance the efficiency of this process, increasing the yield of hydrogen and the removal efficiency of chemical oxygen demand (COD) from liquid products. This suggests a potential application in utilizing wet biomass, such as food industry residues or sewage sludge, for hydrogen production (Chen Chong-ming, 2008).
2. Application in Agricultural Productivity
Research on cotton seedlings exposed to salt stress has shown that exogenous application of glycine betaine can mitigate sodium toxicity and support growth under saline conditions. This study highlights the potential of glycine betaine as a protectant in agriculture, particularly in improving the tolerance of crops to salinity (Hamani et al., 2021).
3. Role in Mitigating Oxidative Stress and Apoptosis
Glycine has been shown to alleviate fluoride-induced oxidative stress, apoptosis, and senescence in a porcine testicular Sertoli cell line. This study underscores the potential of glycine in combating cellular damage caused by environmental toxins, indicating a broader role for glycine in cellular protection mechanisms (Ying-wan Liu et al., 2021).
4. Effects on Plants Under Sodium Stress
Experiments on red-beet plants exposed to different levels of sodium revealed increased glycine betaine accumulation under salinity. This accumulation correlated with higher tissue levels of sodium, suggesting a protective mechanism that enables plants to tolerate high sodium levels. This study provides insights into how plants manage sodium and glycine betaine to survive in saline environments (Subbarao et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
disodium;2-aminoacetic acid;carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.CH2O3.2Na/c3-1-2(4)5;2-1(3)4;;/h1,3H2,(H,4,5);(H2,2,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPFCKLVOUENJB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NNa2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium glycine carbonate | |
CAS RN |
50610-34-9 | |
| Record name | Sodium glycine carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



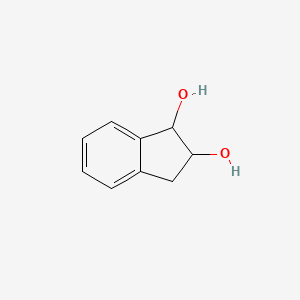
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)
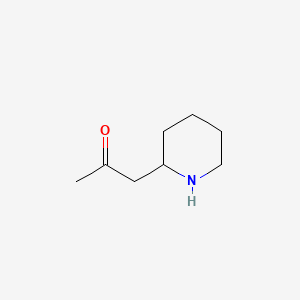
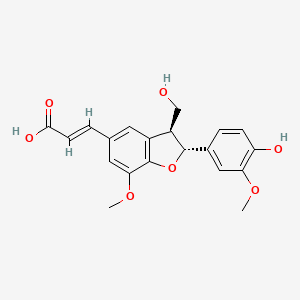


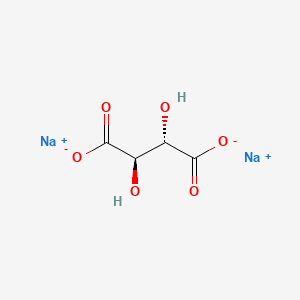
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)
